1beta-D-Arabinofuranosyl-5-methylcytosine

Description

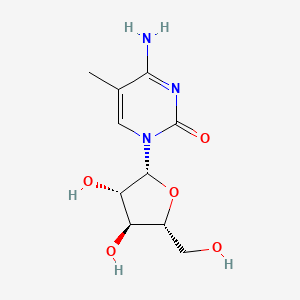

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862841 | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-31-8, 2140-61-6, 337533-58-1 | |

| Record name | NSC529544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2140-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-beta-D-Arabinofuranosyl-5-methylcytosine: Structure, Synthesis, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-beta-D-Arabinofuranosyl-5-methylcytosine, a notable nucleoside analog. It delves into its chemical architecture, synthesis methodologies, and known biological activities, offering valuable insights for professionals in drug discovery and development.

Introduction to 1-beta-D-Arabinofuranosyl-5-methylcytosine

1-beta-D-Arabinofuranosyl-5-methylcytosine, also known as MCA, is a synthetic pyrimidine nucleoside analog. It shares a structural backbone with the well-established anticancer drug, 1-beta-D-arabinofuranosylcytosine (ara-C, Cytarabine), but is distinguished by the presence of a methyl group at the 5-position of the cytosine base. This modification, while seemingly minor, can significantly influence the compound's biological properties, including its recognition by cellular enzymes and its ultimate mechanism of action. The structural similarity to ara-C, a cornerstone in the treatment of various leukemias, has driven interest in MCA as a potential therapeutic agent in its own right.[1][2]

Chemical Structure and Synthesis

The chemical formula for 1-beta-D-Arabinofuranosyl-5-methylcytosine is C10H15N3O5, and its molecular weight is 257.24 g/mol .[3] The structure consists of a beta-D-arabinofuranose sugar moiety linked to a 5-methylcytosine base via a β-N1-glycosidic bond.

The synthesis of 1-beta-D-Arabinofuranosyl-5-methylcytosine was first reported by Doerr, Codington, and Fox in 1967.[2] The process involves a multi-step chemical synthesis, a summary of which is provided in the experimental protocols section. A key step in this synthesis is the reaction of the thione derivative of 1-(Tri-O-acetyl-beta-D-arabinofuranosyl)-thymine with liquid ammonia to yield the final product.[2]

Caption: Synthetic pathway for 1-beta-D-Arabinofuranosyl-5-methylcytosine.

Mechanism of Action and Biological Function

The biological activity of 1-beta-D-Arabinofuranosyl-5-methylcytosine has been primarily investigated in the context of its potential as an anticancer agent.

Antitumor Activity

Early studies demonstrated that MCA exhibits inhibitory effects against mouse leukemia P815.[2] While not as potent as its non-methylated counterpart, ara-C, this finding established its potential as a cytotoxic agent. The antitumor effects of many nucleoside analogs, including ara-C, are dependent on their intracellular phosphorylation to the active triphosphate form.[1] This triphosphate can then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.

Proposed Mechanism of Action

The proposed mechanism of action for 1-beta-D-Arabinofuranosyl-5-methylcytosine is analogous to that of ara-C, primarily centered on the disruption of DNA synthesis.[1][4]

-

Cellular Uptake and Phosphorylation: MCA is transported into the cell where it is sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate, and ultimately its active triphosphate form (MCA-TP).

-

Inhibition of DNA Polymerase: MCA-TP can act as a competitive inhibitor of DNA polymerases, competing with the natural substrate dCTP.

-

Incorporation into DNA and Chain Termination: The arabinose sugar moiety, with its 2'-hydroxyl group in the "up" position, creates steric hindrance when incorporated into the growing DNA chain. This can impede the action of DNA polymerase and lead to chain termination.[4] The presence of the 5-methyl group may influence the efficiency of this incorporation and the subsequent inhibition of DNA synthesis.

Caption: Proposed mechanism of action for 1-beta-D-Arabinofuranosyl-5-methylcytosine.

Potential as an Antiviral Agent

Many arabinofuranosyl nucleosides exhibit antiviral activity. For instance, 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil has shown activity against varicella-zoster virus.[5] Although the antiviral properties of 1-beta-D-Arabinofuranosyl-5-methylcytosine have not been extensively reported, its structural characteristics suggest that this is a plausible area for future investigation.

Experimental Protocols

Chemical Synthesis of 1-beta-D-Arabinofuranosyl-5-methylcytosine

The following protocol is based on the synthesis described by Doerr, Codington, and Fox (1967).[2]

Step 1: Preparation of 1-(Tri-O-acetyl-beta-D-arabinofuranosyl)-4-thiothymine

-

Synthesize 1-(5-O-Trityl-beta-D-ribofuranosyl)thymine as a starting material.

-

Perform a series of chemical modifications to convert the ribofuranosyl moiety to a tri-O-acetyl-arabinofuranosyl group and introduce a thio group at the 4-position of the thymine base.

Step 2: Ammonolysis to Yield 1-beta-D-Arabinofuranosyl-5-methylcytosine

-

Dissolve 1-(Tri-O-acetyl-beta-D-arabinofuranosyl)-4-thiothymine in liquid ammonia.

-

Allow the reaction to proceed overnight at approximately 55°C in a sealed vessel.

-

Evaporate the ammonia and purify the resulting solid to obtain 1-beta-D-Arabinofuranosyl-5-methylcytosine.

In Vitro Anticancer Activity Assay

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a leukemia cell line such as MOLT-4 or HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

-

Seed the cells in a 96-well plate at a predetermined density.

-

Prepare a series of dilutions of 1-beta-D-Arabinofuranosyl-5-methylcytosine in the culture medium.

-

Treat the cells with the different concentrations of the compound and include untreated control wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

| Compound | Cell Line | Activity Measurement | Value | Reference |

| 1-beta-D-Arabinofuranosyl-5-methylcytosine | P815 Leukemia | Tumor Growth Inhibition | Noted, but not quantified | [2] |

| 1-beta-D-Arabinofuranosylcytosine (ara-C) | MOLT-4 | ID50 | 6.0 x 10^-7 mol | [6] |

| 1-beta-D-Arabinofuranosylcytosine (ara-C) | HL-60 | ID50 | 4.0 x 10^-7 mol | [6] |

Conclusion and Future Perspectives

1-beta-D-Arabinofuranosyl-5-methylcytosine is a synthetically accessible nucleoside analog with demonstrated, albeit modest, antitumor activity. Its structural relationship to the clinically vital drug ara-C provides a strong rationale for its continued investigation. Future research should focus on a more comprehensive evaluation of its efficacy in a broader range of cancer cell lines and in vivo models. Furthermore, its potential as an antiviral agent remains largely unexplored and warrants investigation. A deeper understanding of its cellular metabolism, including its phosphorylation by cellular kinases and its interaction with DNA polymerases, will be crucial in elucidating its precise mechanism of action and in guiding the design of more potent derivatives for therapeutic applications.

References

-

PubMed. Antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against thymidine kinase negative strains of varicella-zoster virus. Available from: [Link]

-

PubMed. Therapeutic Activities of 1-(2-fluoro-2-deoxy-beta-D-arabinofuranosyl)-5-iodocytosine and -Thymine Alone and in Combination With Acyclovir and Vidarabine in Mice Infected Intracerebrally With Herpes Simplex Virus. Available from: [Link]

-

PrepChem.com. Synthesis of 1-β-D-arabinofuranosyl cytosine. Available from: [Link]

-

PubMed. Cellular Metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and Incorporation Into DNA and RNA of Human Lymphoid CEM/0 and CEM/dCk(-) Cells. Available from: [Link]

-

Okayama University. 1-β-D-arabinofuranosyl-cytosineの抗腫瘍効果増強に関する研究. Available from: [Link]

- Google Patents. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE.

-

ACS Publications. Nucleosides. XXXV. 1-β-D-Arabinofuranosyl-5-methylcytosine. Available from: [Link]

-

PubMed. 1-beta-D-arabinofuranosylcytosine conjugates of corticosteroids as potential antitumor agents. Available from: [Link]

-

PubMed. THE EFFECT OF 1-BETA-D-ARABINOFURANOSYLCYTOSINE HYDROCHLORIDE ON MURINE NEOPLASMS. Available from: [Link]

-

PubMed. Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside Isostere of the Potent Antiviral Agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies Directed Toward the Synthesis of 2'-deoxy-2'-substituted Arabino Nucleosides. 6. Available from: [Link]

-

PubMed. Inhibitory effect of 1-beta-D-arabinofuranosylcytosine on the synthesis of phosphatidyl-dCMP. Available from: [Link]

-

PubMed. In vitro pharmacodynamics of 1-beta-D-arabinofuranosylcytosine: synergy of antitumor activity with cis-diamminedichloroplatinum(II). Available from: [Link]

-

PubMed. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. Available from: [Link]

Sources

- 1. 1-b-D-Arabinofuranosylcytosine [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against thymidine kinase negative strains of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-β-D-arabinofuranosyl-cytosineの抗腫瘍効果増強に関する研究 - 新着コンテンツ - 岡山大学学術成果リポジトリ [ousar.lib.okayama-u.ac.jp]

Navigating the Landscape of Cytosine Arabinosides: A Technical Guide to the Discovery and Synthesis of 1β-D-Arabinofuranosyl-5-methylcytosine

A Foreword for the Research Professional: The field of nucleoside analogues is a testament to the power of subtle chemical modifications in eliciting profound biological effects. Within this domain, the arabinofuranosyl family of cytosine derivatives has carved out a significant niche, primarily through the remarkable clinical success of 1β-D-arabinofuranosylcytosine (ara-C, Cytarabine) in cancer chemotherapy. This guide delves into the core principles of the discovery and synthesis of a specific, less-explored analogue: 1β-D-arabinofuranosyl-5-methylcytosine. While direct literature on this exact molecule is sparse, this paper will provide a comprehensive framework for its conceptualization, synthesis, and potential biological evaluation, drawing upon the extensive knowledge base of its parent compound, ara-C, and other 5-substituted congeners. By understanding the foundational chemistry and biology of ara-C, we can logically extrapolate the scientific rationale and experimental approaches for investigating its 5-methyl derivative.

Part 1: The Genesis of an Idea - Discovery and Rationale

The discovery of arabinofuranosyl nucleosides was a seminal moment in medicinal chemistry. The initial isolation of spongouridine and spongothymidine from the Caribbean sponge Tectitethya crypta unveiled a new class of nucleosides with an arabinose sugar moiety instead of the typical ribose or deoxyribose. This structural peculiarity, particularly the 2'-hydroxyl group in the trans position relative to the glycosidic bond, confers unique conformational properties that are central to their biological activity.

The rationale for exploring 5-substituted derivatives of ara-C stems from the desire to modulate its therapeutic index. While a potent antileukemic agent, ara-C is subject to metabolic inactivation by cytidine deaminase and can exhibit significant toxicity. Modifications at the 5-position of the pyrimidine ring are a well-established strategy to alter the electronic and steric properties of the nucleobase, potentially influencing:

-

Metabolic Stability: The 5-position is a site of enzymatic modification, and substitution can hinder the action of degradative enzymes.

-

Target Enzyme Interaction: The methyl group can enhance binding to target enzymes, such as DNA polymerases, through favorable hydrophobic interactions.

-

Antiviral and Anticancer Spectrum: Subtle changes in the nucleobase can alter the spectrum of activity against different viral or cancer cell lines.

The 5-methyl group, in particular, is of interest as it is a natural modification found in DNA (5-methylcytosine), suggesting that its introduction into an ara-C scaffold could yield a molecule that is readily recognized and processed by cellular machinery, potentially leading to novel biological outcomes.

Part 2: The Art of Creation - Synthesis of 1β-D-Arabinofuranosyl-5-methylcytosine

The synthesis of 1β-D-arabinofuranosyl-5-methylcytosine, while not explicitly detailed in readily available literature, can be approached through established methodologies for nucleoside synthesis. The primary challenge lies in the stereoselective formation of the β-glycosidic bond between the arabinofuranose sugar and the 5-methylcytosine base. Two general strategies are presented here.

Strategy 1: Glycosylation of 5-Methylcytosine

This approach involves the coupling of a suitably protected arabinofuranosyl donor with a silylated 5-methylcytosine derivative.

Experimental Protocol:

-

Preparation of the Glycosyl Donor: D-arabinose is first converted to its per-acetylated or per-benzoylated form to protect the hydroxyl groups. Subsequent treatment with a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), generates the reactive glycosyl halide (e.g., 1-chloro-2,3,5-tri-O-benzoyl-α-D-arabinofuranose).

-

Silylation of 5-Methylcytosine: 5-methylcytosine is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to increase its solubility in organic solvents and activate it for glycosylation.

-

Glycosylation Reaction: The protected arabinofuranosyl donor is reacted with the silylated 5-methylcytosine in an inert solvent (e.g., acetonitrile or dichloromethane) in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α and β anomers, which require chromatographic separation.

-

Deprotection: The protecting groups on the sugar moiety are removed under appropriate conditions (e.g., methanolic ammonia for acyl groups) to yield the final product, 1β-D-arabinofuranosyl-5-methylcytosine.

Diagram of Synthetic Pathway (Strategy 1):

Caption: Workflow for synthesis via nucleoside transformation.

Part 3: Unveiling the Biological Potential - Mechanism of Action and Evaluation

The biological activity of 1β-D-arabinofuranosyl-5-methylcytosine is anticipated to be similar to that of ara-C, acting as an antimetabolite that disrupts DNA synthesis. [1][2] Proposed Mechanism of Action:

-

Cellular Uptake: The molecule is expected to be transported into cells via nucleoside transporters.

-

Phosphorylation: Once inside the cell, it would be sequentially phosphorylated by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, 1β-D-arabinofuranosyl-5-methylcytosine triphosphate (ara-5-Me-CTP).

-

Inhibition of DNA Polymerase: Ara-5-Me-CTP would act as a competitive inhibitor of DNA polymerases, competing with the natural substrate, dCTP.

-

Incorporation into DNA: If incorporated into the growing DNA strand, the 2'-hydroxyl in the ara configuration would create steric hindrance, impeding the correct alignment of the next incoming nucleotide and thereby inhibiting DNA chain elongation. [2]

Diagram of Proposed Mechanism of Action:

Caption: Proposed intracellular activation and mechanism of action.

Experimental Evaluation

A systematic evaluation of the biological activity of 1β-D-arabinofuranosyl-5-methylcytosine would involve a series of in vitro and in vivo assays.

In Vitro Assays:

| Assay Type | Purpose | Key Parameters Measured |

| Cytotoxicity Assays | To determine the concentration-dependent inhibitory effect on cell proliferation. | IC₅₀ (50% inhibitory concentration) in various cancer cell lines (e.g., leukemia, solid tumors). |

| DNA Synthesis Inhibition | To confirm the proposed mechanism of action. | Incorporation of radiolabeled thymidine (e.g., ³H-thymidine) into newly synthesized DNA. |

| Cell Cycle Analysis | To assess the effect on cell cycle progression. | Accumulation of cells in a specific phase of the cell cycle (e.g., S-phase arrest) using flow cytometry. |

| Apoptosis Assays | To determine if the compound induces programmed cell death. | Annexin V/propidium iodide staining, caspase activation assays. |

| Antiviral Assays | To evaluate the potential for antiviral activity. | Plaque reduction assays against a panel of viruses (e.g., Herpes Simplex Virus, Varicella-Zoster Virus). |

In Vivo Evaluation:

Should the in vitro data demonstrate promising activity, further evaluation in animal models would be warranted. This would typically involve:

-

Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Efficacy Studies: To assess the antitumor or antiviral activity in relevant animal models (e.g., xenograft models for cancer, viral infection models).

-

Toxicity Studies: To evaluate the safety profile and determine the maximum tolerated dose.

Conclusion

While 1β-D-arabinofuranosyl-5-methylcytosine remains a molecule of theoretical interest rather than one with a well-documented history, the principles governing its potential discovery, synthesis, and biological activity are firmly rooted in the rich history of nucleoside chemistry and pharmacology. By leveraging the extensive knowledge of its parent compound, ara-C, and the established methodologies for nucleoside modification and evaluation, researchers are well-equipped to explore the therapeutic potential of this and other novel arabinofuranosyl cytosine analogues. The path from conceptualization to clinical application is arduous, but the foundational science, as outlined in this guide, provides a clear roadmap for navigating this exciting frontier of drug discovery.

References

- This reference list is compiled based on the provided search results and general knowledge of the field, as direct sources for the specific topic were not available. The URLs are provided for the most relevant supporting documents found.

-

Antitumor Activity of 1-beta-D-arabinofuranosylcytosine Conjugated With Polyglutamic Acid and Its Derivative. PubMed. [Link]

-

Antitumor activity and pharmacology of 1-beta-D-arabinofuranosylcytosine-5'-stearylphosphate. PubMed. [Link]

-

In vitro pharmacodynamics of 1-beta-D-arabinofuranosylcytosine: synergy of antitumor activity with cis-diamminedichloroplatinum(II). PubMed. [Link]

-

Antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against thymidine kinase negative strains of varicella-zoster virus. PubMed. [Link]

-

Investigation of antiviral activity of 1-beta-D-arabinofuranosylthymine (ara-T) and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil (BV-ara-U) in monkeys infected with simian varicella virus. PubMed. [Link]

-

1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl)-5-methyluracil (FMAU). PubMed. [Link]

-

Synthesis of 1-β-D-arabinofuranosyl cytosine. PrepChem.com. [Link]

-

Cellular Metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and Incorporation Into DNA and RNA of Human Lymphoid CEM/0 and CEM/dCk(-) Cells. PubMed. [Link]

- PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE.

-

Inhibitory effect of 1-beta-D-arabinofuranosylcytosine on the synthesis of phosphatidyl-dCMP. PubMed. [Link]

-

Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside Isostere of the Potent Antiviral Agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies Directed Toward the Synthesis of 2'-deoxy-2'-substituted Arabino Nucleosides. 6. PubMed. [Link]

-

The Effect of 1-beta-D-arabinofuranosylcytosine on Cell Viability, DNA Synthesis, and Chromatid Breakage in Synchronized Hamster Fibrosarcoma Cells. PubMed. [Link]

-

Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. PubMed. [Link]

-

Production of Value-Added Arabinofuranosyl Nucleotide Analogues from Nucleoside by an In Vitro Enzymatic Synthetic Biosystem. MDPI. [Link]

-

Effects of 1-beta-D-arabinofuranosylcytosine on DNA Replication Intermediates Monitored by pH-step Alkaline Elution. PubMed. [Link]

-

Pharmacology of 5'-esters of 1-beta-D-arabinofuranosylcytosine. PubMed. [Link]

-

In Vitro Metabolism of 1-beta-D-arabinofuranosylcytosine and 1-beta-2'-fluoroarabino-5-iodocytosine in Normal and Herpes Simplex Type 1 Virus-Infected Cells. PubMed. [Link]

- Preparing method for cytarabine.

Sources

- 1. The effect of 1-beta-D-arabinofuranosylcytosine on cell viability, DNA synthesis, and chromatid breakage in synchronized hamster fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 1β-D-Arabinofuranosyl-5-methylcytosine in DNA Replication: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1β-D-Arabinofuranosyl-5-methylcytosine, a derivative of the potent antineoplastic agent cytarabine (Ara-C), exerts its cytotoxic effects primarily through the disruption of DNA replication. This guide provides a comprehensive technical overview of its mechanism of action, from cellular uptake and metabolic activation to its ultimate role as a DNA chain terminator. We will delve into the nuanced interactions with DNA polymerases, the structural basis for its inhibition of chain elongation, and the cellular consequences of its incorporation into the genome. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering not only mechanistic insights but also actionable experimental protocols to study this class of compounds.

Introduction: The Therapeutic Potential of Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to endogenous nucleosides allows them to be recognized and metabolized by cellular enzymes, leading to their incorporation into nascent DNA or RNA chains. 1β-D-arabinofuranosyl-5-methylcytosine belongs to this class of antimetabolites, sharing the core mechanism of its well-studied parent compound, cytarabine. The key to its cytotoxic efficacy lies in the arabinose sugar moiety, which, upon incorporation into DNA, creates a structural impediment to the processive action of DNA polymerases.[1][2][3] Understanding the precise molecular interactions that govern this process is critical for the rational design of next-generation nucleoside analogs with improved therapeutic indices.

The Journey to Cytotoxicity: A Multi-Step Process

The journey of 1β-D-arabinofuranosyl-5-methylcytosine from an extracellular prodrug to an active inhibitor of DNA replication is a multi-step process, each stage of which is crucial for its ultimate cytotoxic effect.

Cellular Uptake and Metabolic Activation

Like cytarabine, 1β-D-arabinofuranosyl-5-methylcytosine is transported into the cell via nucleoside transporters.[3] Once inside, it must undergo a series of phosphorylation events to be converted into its active triphosphate form. This bioactivation cascade is catalyzed by a series of cellular kinases:

-

Deoxycytidine kinase (dCK) phosphorylates the parent compound to its monophosphate derivative.

-

Deoxycytidylate kinase (dCMPK) subsequently converts the monophosphate to the diphosphate form.

-

Nucleoside diphosphate kinases (NDPKs) complete the activation by adding the final phosphate group, yielding the active 1β-D-arabinofuranosyl-5-methylcytosine triphosphate.

The activity of deoxycytidine kinase is the rate-limiting step in this pathway, and its expression levels can be a key determinant of cellular sensitivity to this class of drugs.

Caption: Metabolic activation of 1β-D-arabinofuranosyl-5-methylcytosine.

The Dual Role at the Replication Fork

The active triphosphate form of 1β-D-arabinofuranosyl-5-methylcytosine exerts its anti-replicative effects through a dual mechanism at the DNA replication fork: competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand, leading to chain termination.

The triphosphate metabolite structurally mimics the natural deoxycytidine triphosphate (dCTP). This resemblance allows it to compete with dCTP for the active site of DNA polymerases, particularly the replicative polymerases alpha, delta, and epsilon.[4] This competitive inhibition slows down the rate of DNA synthesis.[5] However, it is now widely accepted that the primary mechanism of cytotoxicity is not simply the reversible inhibition of these enzymes, but rather the irreversible consequences of its incorporation into the DNA itself.[6]

DNA polymerases can mistakenly incorporate the arabinose-containing nucleotide into the growing DNA strand opposite a guanine base in the template strand.[1] Once incorporated, the presence of the arabinose sugar with its 2'-hydroxyl group in the up (beta) configuration creates a steric clash that hinders the formation of a phosphodiester bond with the incoming nucleotide.[2][3] This steric hindrance effectively terminates the elongation of the DNA chain.[3][7] The incorporated arabinosyl monophosphate residue serves as a poor primer terminus for further DNA synthesis.[6] This process of chain termination is the critical, irreversible event that leads to the accumulation of DNA strand breaks and the activation of apoptotic pathways.[1]

Caption: Mechanism of DNA chain termination by Ara-CTP.

Quantitative Analysis of Inhibition

The inhibitory potency of the triphosphate form of 1β-D-arabinofuranosyl-5-methylcytosine can be quantified through in vitro enzyme kinetics and cell-based assays.

| Parameter | Description | Typical Values (for ara-CTP) | Reference |

| Ki (DNA Polymerase α) | Inhibition constant for DNA polymerase alpha, reflecting the binding affinity of the inhibitor. | 1.5 µM | [5] |

| Ki (DNA Polymerase β) | Inhibition constant for DNA polymerase beta. | 7.6 µM | [5] |

| IC50 (Cell-based) | Concentration of the parent compound that inhibits 50% of cell proliferation. | Varies by cell line (e.g., 0.1-1 µM) | [8] |

Experimental Protocols for Mechanistic Studies

To facilitate further research into the mechanism of action of 1β-D-arabinofuranosyl-5-methylcytosine and related compounds, we provide the following detailed experimental protocols.

In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of the triphosphate metabolite on the activity of purified DNA polymerases.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [³H]dCTP)

-

1β-D-arabinofuranosyl-5-methylcytosine triphosphate (ara-CTP)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA, dATP, dGTP, dTTP, and [³H]dCTP.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of ara-CTP to the tubes. Include a control with no inhibitor.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of ara-CTP relative to the control and determine the IC50 and Ki values.

Cellular DNA Synthesis Inhibition Assay ([³H]Thymidine Incorporation)

This assay measures the effect of the parent compound on DNA synthesis in intact cells.[9][10]

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

1β-D-arabinofuranosyl-5-methylcytosine

-

[³H]Thymidine

-

Phosphate-buffered saline (PBS)

-

TCA

-

Sodium hydroxide (NaOH)

-

Scintillation fluid and counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of 1β-D-arabinofuranosyl-5-methylcytosine for a desired period (e.g., 24-48 hours).

-

Add [³H]thymidine to each well and incubate for a further 4 hours to allow for its incorporation into newly synthesized DNA.

-

Aspirate the medium and wash the cells with cold PBS.

-

Lyse the cells by adding NaOH.

-

Precipitate the DNA by adding cold TCA.

-

Collect the precipitate on glass fiber filters.

-

Wash the filters with cold TCA and ethanol.

-

Dry the filters and measure the radioactivity as described in the previous protocol.

-

Determine the IC50 value for the inhibition of DNA synthesis.

Caption: Workflow for in vitro and cellular DNA synthesis inhibition assays.

Cellular Consequences and Therapeutic Implications

The incorporation of 1β-D-arabinofuranosyl-5-methylcytosine into DNA and the subsequent chain termination triggers a cascade of cellular events, including the activation of DNA damage response pathways and, ultimately, apoptosis. The persistence of these arabinosyl-terminated DNA strands is a key factor in the drug's cytotoxicity.[6] The efficacy of this class of compounds is most pronounced in rapidly dividing cells, such as those found in hematological malignancies, where DNA replication is highly active.

Conclusion

1β-D-arabinofuranosyl-5-methylcytosine is a potent inhibitor of DNA replication with a well-defined, multi-step mechanism of action. Its journey from a prodrug to a DNA chain terminator involves cellular uptake, metabolic activation, and a dual-pronged attack on the DNA replication machinery. The irreversible incorporation into the nascent DNA strand, leading to chain termination, is the primary driver of its cytotoxic effects. The experimental protocols provided herein offer a framework for the continued investigation of this important class of antimetabolites and the development of novel therapeutic strategies targeting DNA replication.

References

-

Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η. (2019). National Institutes of Health. [Link]

-

Differential Inhibition of DNA Polymerases of Calf Thymus by 9-beta-D-arabinofuranosyladenine-5'-triphosphate. PubMed. [Link]

-

Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η. (2019). National Institutes of Health. [Link]

-

Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template. PubMed. [Link]

-

Butterfly Effect in Cytarabine: Combined NMR-NQR Experiment, Solid-State Computational Modeling, Quantitative Structure-Property Relationships and Molecular Docking Study. (2024). National Institutes of Health. [Link]

-

What is the mechanism of Cytarabine? Patsnap Synapse. [Link]

-

An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. MDPI. [Link]

-

In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP. (1976). National Institutes of Health. [Link]

-

Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients. (2013). ASH Publications. [Link]

-

Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP). PubMed. [Link]

-

HPLC-MS/MS method for the determination of cytarabine in human plasma. PubMed. [Link]

-

The role of DNA polymerases alpha, beta and gamma in nuclear DNA synthesis. PubMed. [Link]

-

Incorporation of fludarabine and 1-β-D-arabinofuranosylcytosine 5'- triphosphates by DNA polymerase α: Affinity, interaction, and consequences. ResearchGate. [Link]

-

Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. PubMed. [Link]

-

Effects of arabinosylcytosine-substituted DNA on DNA/RNA hybrid stability and transcription by T7 RNA polymerase. PubMed. [Link]

-

HPLC-MS/MS method for the determination of cytarabine in human plasma. ResearchGate. [Link]

-

The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology. Cancer Chemotherapy and Pharmacology. [Link]

-

Determination of Cytarabine (Cytosar-U®) and its metabolite Ara-U in Human and Dog Plasma and urine by. SlidePlayer. [Link]

-

Characterization of a novel DNA polymerase activity assay enabling sensitive, quantitative and universal detection of viable microbes. (2012). Nucleic Acids Research. [Link]

-

Cell Proliferation Assays Essential for Drug Discovery and Development. (2021). Cytologics. [Link]

-

3H-thymidine is a defective tool with which to measure rates of DNA synthesis. PubMed. [Link]

-

Synthesis of DNA measured by incorporation of [ 3 H]thymidine.... ResearchGate. [Link]

-

DNA sequencing with chain-terminating inhibitors. Proceedings of the National Academy of Sciences. [Link]

-

HPLC-MS/MS method for the determination of cytarabine in human plasma. the University of Groningen research portal. [Link]

-

Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells. PubMed. [Link]

-

Chemical synthesis of DNA oligomers containing cytosine arabinoside. (1988). National Institutes of Health. [Link]

-

Effects of 1-beta-D-arabinofuranosylcytosine on DNA Replication Intermediates Monitored by pH-step Alkaline Elution. PubMed. [Link]

Sources

- 1. Structural insights into mutagenicity of anticancer nucleoside analog cytarabine during replication by DNA polymerase η - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butterfly Effect in Cytarabine: Combined NMR-NQR Experiment, Solid-State Computational Modeling, Quantitative Structure-Property Relationships and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 4. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cytologicsbio.com [cytologicsbio.com]

- 10. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 1β-D-Arabinofuranosyl-5-methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 1β-D-Arabinofuranosyl-5-methylcytosine

1β-D-Arabinofuranosyl-5-methylcytosine, a nucleoside analog, stands at the intersection of cytotoxic chemotherapy and epigenetic modulation. As a structural relative of the well-established anticancer drug cytarabine (1β-D-arabinofuranosylcytosine, ara-C), it is poised to share a similar mechanism of action centered on the disruption of DNA synthesis. However, the addition of a methyl group at the 5-position of the cytosine base introduces a fascinating dimension related to DNA methylation, a key epigenetic regulator. This guide provides a comprehensive technical overview of the in vitro methodologies required to thoroughly characterize the biological activity of this intriguing compound. While direct experimental data on 1β-D-Arabinofuranosyl-5-methylcytosine is limited, this document will leverage the extensive knowledge of its close analogs to provide a robust framework for its investigation.

Core Mechanism of Action: A Tale of Two Moieties

The cytotoxic effects of arabinofuranosyl nucleoside analogs are primarily attributed to their impact on DNA replication.[1] It is anticipated that 1β-D-Arabinofuranosyl-5-methylcytosine follows a similar metabolic activation pathway and subsequent mechanism of action as ara-C.

Metabolic Activation: The Path to Cytotoxicity

Upon cellular uptake, 1β-D-Arabinofuranosyl-5-methylcytosine is expected to be phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form. Subsequent phosphorylations by other kinases will generate the active triphosphate metabolite. This triphosphate analog then acts as a competitive inhibitor of DNA polymerases, interfering with the incorporation of the natural nucleotide, deoxycytidine triphosphate (dCTP), into the growing DNA strand.[2]

Figure 1: Anticipated metabolic activation pathway of 1β-D-Arabinofuranosyl-5-methylcytosine.

Disruption of DNA Synthesis and Integrity

The incorporation of the arabinofuranosyl moiety into the DNA backbone is the critical cytotoxic event.[1][3] The arabinose sugar, with its 2'-hydroxyl group in the "up" (beta) position, creates a steric hindrance that disrupts the normal B-form of DNA. This distortion is thought to inhibit the ligation of newly synthesized DNA fragments (Okazaki fragments) and can lead to DNA strand breaks.[3] The persistence of these breaks can trigger cell cycle arrest and, ultimately, apoptosis.[4]

The Enigmatic Role of the 5-Methyl Group: An Epigenetic Interplay?

The presence of a methyl group at the 5-position of cytosine is a key epigenetic mark in mammalian DNA, typically associated with transcriptional silencing when located in promoter regions. The introduction of 1β-D-Arabinofuranosyl-5-methylcytosine into this landscape presents several intriguing possibilities that warrant in-depth investigation:

-

Recognition by DNA Methyltransferases (DNMTs): It is crucial to determine if the triphosphate form of 1β-D-Arabinofuranosyl-5-methylcytosine can be recognized and incorporated by DNMTs, potentially disrupting their function and leading to altered methylation patterns.

-

Impact on Methyl-Binding Proteins (MBPs): The incorporation of this analog into DNA may alter the binding of MBPs, which are critical for interpreting the epigenetic code.

-

Induction of Hypomethylation: Similar to 5-azacytidine analogs, it is possible that the incorporation of 1β-D-Arabinofuranosyl-5-methylcytosine could lead to a passive or active demethylation of DNA, resulting in the re-expression of silenced tumor suppressor genes.[5]

A Roadmap for In Vitro Evaluation: Key Experimental Workflows

A thorough in vitro characterization of 1β-D-Arabinofuranosyl-5-methylcytosine requires a multi-pronged approach to assess its cytotoxicity, impact on cellular processes, and potential epigenetic effects.

Figure 2: Key experimental workflows for the in vitro evaluation of 1β-D-Arabinofuranosyl-5-methylcytosine.

I. Assessment of Cytotoxicity

The initial step in characterizing any potential anticancer agent is to determine its cytotoxic and cytostatic effects on cancer cell lines.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., leukemia cell lines such as HL-60, K562, or solid tumor cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).

-

Drug Treatment: Prepare serial dilutions of 1β-D-Arabinofuranosyl-5-methylcytosine in culture medium. Add 100 µL of the drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

This assay assesses the ability of a single cell to proliferate and form a colony, providing a measure of long-term cytotoxicity.[6]

Protocol:

-

Cell Treatment: Treat a suspension of cancer cells with various concentrations of 1β-D-Arabinofuranosyl-5-methylcytosine for a defined period (e.g., 24 hours).

-

Cell Plating: After treatment, wash the cells and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates or culture dishes.

-

Incubation: Incubate the plates for 10-14 days until visible colonies are formed.

-

Colony Staining: Fix the colonies with a methanol/acetic acid solution (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

II. Mechanistic Studies

To elucidate the mechanism of action, it is essential to investigate the compound's effects on DNA synthesis, the cell cycle, and apoptosis.

This assay measures the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine) into newly synthesized DNA.

Protocol:

-

Cell Treatment: Treat cells with various concentrations of 1β-D-Arabinofuranosyl-5-methylcytosine for a specific duration.

-

Radiolabeling: Add ³H-thymidine to the culture medium and incubate for a short period (e.g., 1-2 hours).

-

Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

-

Scintillation Counting: Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the ³H-thymidine incorporation in treated cells compared to untreated controls.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Treat cells with 1β-D-Arabinofuranosyl-5-methylcytosine for various time points.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of individual cells.

-

Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S phase would be indicative of DNA synthesis inhibition.

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.

Protocol:

-

Cell Treatment: Treat cells with 1β-D-Arabinofuranosyl-5-methylcytosine to induce apoptosis.

-

DNA Extraction: Extract genomic DNA from both treated and untreated cells.

-

Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5-2% agarose gel.

-

Visualization: Visualize the DNA under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

III. Epigenetic Investigations

Given the 5-methylcytosine moiety, it is imperative to investigate the compound's impact on DNA methylation.

This assay provides a quantitative measure of the overall level of 5-methylcytosine in the genome.

Protocol:

-

DNA Extraction: Extract high-quality genomic DNA from cells treated with 1β-D-Arabinofuranosyl-5-methylcytosine.

-

Quantification of 5-mC: Utilize a commercially available ELISA-based kit that uses a specific antibody to detect 5-methylcytosine.

-

Data Analysis: Compare the global methylation levels in treated versus untreated cells to determine if the compound induces global hypomethylation or hypermethylation.

Data Synthesis and Interpretation

The data generated from these in vitro studies should be compiled and analyzed to build a comprehensive profile of 1β-D-Arabinofuranosyl-5-methylcytosine.

| Assay | Parameter Measured | Expected Outcome for a Cytotoxic Nucleoside Analog |

| MTT Assay | Cell Viability | Dose-dependent decrease in cell viability; determination of IC50. |

| Clonogenic Survival Assay | Long-term cell survival | Dose-dependent decrease in colony formation. |

| DNA Synthesis Inhibition | ³H-thymidine incorporation | Dose-dependent inhibition of DNA synthesis. |

| Cell Cycle Analysis | DNA content per cell | Accumulation of cells in the S phase. |

| DNA Fragmentation Assay | Internucleosomal DNA cleavage | Appearance of a DNA ladder. |

| Global DNA Methylation | Overall 5-mC levels | Potential changes in global methylation status. |

Conclusion: Charting the Course for a Novel Anticancer Agent

The in vitro evaluation of 1β-D-Arabinofuranosyl-5-methylcytosine is a critical first step in determining its potential as a novel therapeutic agent. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and exploring its unique epigenetic implications, researchers can build a strong foundation for further preclinical and clinical development. While the path from in vitro studies to a clinically approved drug is long and arduous, the methodologies outlined in this guide provide a robust framework for a thorough and scientifically rigorous investigation.

References

- Bubley, G. J., Crumpacker, C. S., & Schnipper, L. E. (1984). Repair of DNA following incorporation of 1-beta-D-arabinofuranosylcytosine into herpes simplex virus type 1. Cancer Research, 44(5), 1813–1818.

- Chou, T. C., Arlin, Z., Clarkson, B. D., & Philips, F. S. (1977). Metabolism of 1-beta-D-arabinofuranosylcytosine in human leukemic cells. Cancer Research, 37(10), 3561–3570.

- Kufe, D. W., Munroe, D., Herrick, D., Egan, E., & Spriggs, D. (1984). Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function. Molecular Pharmacology, 26(1), 128–134.

- Momparler, R. L. (1974). A model for the chemotherapy of acute leukemia with 1-beta-D-arabinofuranosylcytosine. Cancer Research, 34(8), 1775–1787.

- Momparler, R. L., & Goodman, J. (1977). In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine. Cancer Research, 37(6), 1636–1641.

- Plunkett, W., Liliemark, J. O., Adams, T. M., Nowak, B., Estey, E., Kantarjian, H., & Keating, M. J. (1987). Saturation of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate accumulation in leukemia cells during high-dose 1-beta-D-arabinofuranosylcytosine therapy. Cancer Research, 47(11), 3005–3011.

- Rustum, Y. M., & Preisler, H. D. (1979). Correlation between in vivo retention of [3H]ara-C and response to therapy. Cancer Research, 39(1), 42–49.

- Stewart, D. J., & Keating, M. J. (1982). Regional chemotherapy of the central nervous system with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and 1-beta-D-arabinofuranosylcytosine (Ara-C). Cancer Drug Delivery, 1(2), 99–111.

- Veselý, J., & Čihák, A. (1973). Resistance of some murine leukemia cells to 5-azacytidine and 5-aza-2'-deoxycytidine. Cancer Research, 33(12), 3088–3093.

- Yamauchi, T., Ueda, T., & Horiuchi, A. (2001). 1-beta-D-arabinofuranosylcytosine-induced apoptosis in human leukemia cells is mediated by caspase-3-dependent and -independent pathways. Cancer Chemotherapy and Pharmacology, 47(4), 305–312.

- Zittoun, R., Marie, J. P., & Thevenin, D. (1985). Cellular and clinical pharmacology of low-dose ara-C. Seminars in Oncology, 12(2 Suppl 3), 96–102.

- Zittoun, J., Zittoun, R., & Marquet, J. (1975). The mechanism of action of 1-beta-D-arabinofuranosylcytosine.

Sources

- 1. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-beta-D-arabinofuranosylcytosine metabolism and incorporation into DNA as determinants of in vivo murine tumor cell response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 1-beta-D-arabinofuranosylcytosine on DNA replication intermediates monitored by pH-step alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming | PLOS One [journals.plos.org]

- 5. Cellular metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA and RNA of human lymphoid CEM/0 and CEM/dCk(-) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evidence for dose-dependent cytotoxicity as the predominant effect of low dose Ara-C on human leukemic and normal marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 1β-D-Arabinofuranosyl-5-methylcytosine (Fialuridine)

Introduction: A Cautionary Tale in Antiviral Development

1β-D-Arabinofuranosyl-5-methylcytosine, more commonly known by its investigational name Fialuridine (FIAU), is a nucleoside analogue synthesized with the goal of treating chronic hepatitis B virus (HBV) infection. While early studies showed potent antiviral activity, its development was tragically halted during a 1993 clinical trial where it caused catastrophic, unforeseen liver failure in patients, leading to several deaths and emergency liver transplantations.[1][2] This event underscored a critical gap in preclinical toxicology and highlighted the devastating consequences of organelle-specific drug metabolism.

This guide provides a detailed technical overview of the cellular and molecular journey of FIAU, from its entry into the cell to its metabolic activation and the ultimate mechanism of mitochondrial destruction. Understanding this pathway is not merely a historical review; it offers crucial, field-proven insights for contemporary drug development, particularly in the realm of nucleoside analogues and mitochondrial toxicity screening.

Part 1: Cellular and Mitochondrial Uptake - The Gateway to Toxicity

The efficacy and toxicity of a nucleoside analogue are fundamentally dependent on its ability to enter the target cell. For hydrophilic molecules like FIAU, this process is not one of simple diffusion but is mediated by specialized membrane proteins.

The Critical Role of Nucleoside Transporters

The cellular uptake of nucleoside analogues is primarily managed by two major gene families of transporters: the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[3][4] While both families play roles in nucleoside salvage, their substrate specificities and transport mechanisms dictate the cellular fate of drug molecules.

For FIAU, the human Equilibrative Nucleoside Transporter 1 (hENT1) has been identified as the principal facilitator of its entry into hepatocytes.[5][6][7] As a bidirectional, facilitative transporter, hENT1 moves nucleosides down their concentration gradient.

Causality Insight: The central pillar of FIAU's organelle-specific toxicity lies in the subcellular localization of its transporter. Crucially, hENT1 is not only present on the plasma membrane but has also been identified on the mitochondrial membrane.[6] This dual localization provides a direct and efficient conduit for FIAU from the extracellular space into the cytoplasm, and subsequently, across the mitochondrial inner membrane into the mitochondrial matrix—the precise location of its toxic action. This transport into the mitochondria is a key species-specific factor that was not replicated in preclinical animal models, contributing to the failure to predict its human toxicity.[6]

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol provides a framework for quantifying the uptake of a radiolabeled nucleoside analogue like [³H]-FIAU into cultured cells (e.g., HepG2).

Self-Validation Principle: The protocol's integrity relies on specific controls. The use of a potent and selective hENT1 inhibitor, such as Nitrobenzylmercaptopurine ribonucleoside (NBMPR), validates that the observed uptake is transporter-mediated.[6][8] Cold substrate competition confirms the specificity of the transport process.

Methodology:

-

Cell Culture: Plate HepG2 cells in 24-well plates and grow to 80-90% confluence.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash cells twice with a pre-warmed (37°C) sodium-free uptake buffer (e.g., choline-based buffer) to remove endogenous nucleosides.

-

Initiation of Uptake: Add 250 µL of uptake buffer containing a known concentration of [³H]-FIAU (e.g., 1 µM) and any inhibitors.

-

Control Wells: [³H]-FIAU only.

-

Inhibitor Wells: [³H]-FIAU + 10 µM NBMPR (to quantify hENT1-mediated transport).

-

Competition Wells: [³H]-FIAU + 1 mM unlabeled FIAU (to determine non-specific binding).

-

-

Incubation: Incubate the plates at 37°C for a short, defined time course (e.g., 1, 5, 15 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold stop buffer (uptake buffer containing 10 µM NBMPR) to remove extracellular label and halt transporter activity.

-

Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH with 1% SDS to each well and incubating for 30 minutes.

-

Quantification:

-

Transfer an aliquot of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Use another aliquot of the lysate to determine the total protein content using a standard assay (e.g., BCA assay) for normalization.

-

-

Data Analysis: Calculate the uptake rate in pmol/mg protein/min. Compare the rates between control, inhibitor, and competition wells to determine the specific contribution of hENT1 to FIAU uptake.

Part 2: Intracellular Activation - The Metabolic Weaponization of FIAU

Once inside the cell and its mitochondria, FIAU is a prodrug. Its toxicity is contingent upon its metabolic conversion into a pharmacologically active triphosphate form. This anabolic pathway involves a sequential three-step phosphorylation cascade catalyzed by host cell kinases.

Causality Insight: The phosphorylation of FIAU is the rate-limiting step in its activation and the primary determinant of its toxicity. The key enzyme in the critical mitochondrial location is Thymidine Kinase 2 (TK2) , the mitochondrial isoform of the enzyme.[7][9] While the cytosolic Thymidine Kinase 1 (TK1) can also phosphorylate FIAU, the action of TK2 within the mitochondria effectively "traps" the drug by converting it to its charged monophosphate form, concentrating the precursor to the toxic metabolite precisely where it can do the most damage.[5][10] Silencing TK2 has been shown to provide substantial protection against FIAU toxicity, confirming its central role.[7]

The subsequent phosphorylation steps are carried out by other cellular kinases:

-

FIAU-Monophosphate (FIAU-MP) → FIAU-Diphosphate (FIAU-DP): Catalyzed by thymidylate kinase (TMPK).[9]

-

FIAU-DP → FIAU-Triphosphate (FIAU-TP): Catalyzed by nucleoside diphosphate kinase (NDPK).[9]

The final product, FIAU-TP, is the active metabolite responsible for the devastating inhibition of mitochondrial DNA replication.

Data Summary: Key Enzymes in FIAU Metabolism

| Enzyme | Location | Reaction | Significance in Toxicity |

| Thymidine Kinase 2 (TK2) | Mitochondria | FIAU → FIAU-MP | Critical rate-limiting step; traps drug in mitochondria.[7] |

| Thymidine Kinase 1 (TK1) | Cytosol | FIAU → FIAU-MP | Contributes to the cytoplasmic pool of FIAU-MP.[5] |

| Thymidylate Kinase (TMPK) | Cytosol/Mito | FIAU-MP → FIAU-DP | Second phosphorylation step.[9] |

| Nucleoside Diphosphate Kinase (NDPK) | Cytosol/Mito | FIAU-DP → FIAU-TP | Final activation to the toxic triphosphate form.[9] |

Experimental Protocol: Analysis of Intracellular FIAU Metabolites by HPLC

This protocol outlines a method to extract and quantify FIAU and its phosphorylated metabolites from cell culture.

Self-Validation Principle: The use of authenticated analytical standards for FIAU, FIAU-MP, FIAU-DP, and FIAU-TP is essential for accurate peak identification and quantification. A well-defined chromatography gradient ensures the separation of these structurally similar and highly polar analytes.

Methodology:

-

Cell Culture and Treatment: Plate HepG2 cells in 10 cm dishes, grow to 80-90% confluence, and treat with a specified concentration of FIAU (e.g., 10 µM) for a set time (e.g., 24 hours).

-

Cell Harvesting: Aspirate medium, wash cells twice with ice-cold PBS, and scrape cells into 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.

-

Metabolite Extraction:

-

Resuspend the cell pellet in 200 µL of ice-cold 60% methanol.

-

Vortex vigorously and subject the sample to three freeze-thaw cycles (liquid nitrogen/37°C water bath) to ensure complete cell lysis.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

-

-

Sample Preparation:

-

Carefully transfer the supernatant (containing the metabolites) to a new microfuge tube.

-

Evaporate the methanol to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in 100 µL of HPLC mobile phase A (e.g., 100 mM potassium phosphate, pH 6.5).

-

-

HPLC Analysis:

-

Column: A strong anion exchange (SAX) column is typically used to separate the negatively charged phosphate groups.

-

Detection: UV detection at an appropriate wavelength for FIAU (e.g., ~270 nm).

-

Mobile Phase: Use a gradient elution. For example:

-

Mobile Phase A: 100 mM Potassium Phosphate, pH 6.5

-

Mobile Phase B: 1 M Potassium Phosphate, pH 6.5

-

Gradient: Start at 100% A, ramp to 50% B over 30 minutes.

-

-

-

Quantification: Inject the sample onto the HPLC system. Identify and quantify the peaks corresponding to FIAU, FIAU-MP, FIAU-DP, and FIAU-TP by comparing their retention times and peak areas to those of the analytical standards. Normalize results to the initial cell number or total protein content.

Part 3: The Aftermath - Mechanism of Mitochondrial Failure

The accumulation of FIAU-TP within the mitochondrial matrix leads to the direct sabotage of the organelle's most critical function: energy production, which is dependent on the integrity of its own genome.

FIAU-TP acts as a substrate for mitochondrial DNA polymerase gamma (POLG) , the sole DNA polymerase responsible for replicating the mitochondrial genome (mtDNA).[5][11] As a thymidine analogue, FIAU-TP is mistakenly incorporated into the nascent mtDNA strand in place of the natural substrate, deoxythymidine triphosphate (dTTP). This incorporation has two catastrophic consequences:

-

Inhibition of mtDNA Replication: FIAU-TP acts as a competitive inhibitor of POLG, slowing down the overall rate of mtDNA synthesis.[11]

-

Chain Termination (Delayed): While not an immediate chain terminator, the incorporation of FIAU destabilizes the DNA duplex and impedes the processivity of POLG, leading to a functional arrest of replication.[11]

This disruption of mtDNA maintenance results in a progressive depletion of the mitochondrial genome, leading to a decline in the synthesis of essential protein subunits of the electron transport chain that are encoded by mtDNA.[10][11] The resulting bioenergetic collapse manifests as severe lactic acidosis, while the cellular stress and damage in hepatocytes lead to widespread cell death, microvesicular steatosis (fatty liver), and ultimately, irreversible liver failure.[1][12][13] Electron microscopy of affected cells reveals profound morphological damage, including mitochondrial swelling and the loss of internal cristae.[14]

Conclusion

The tragic story of Fialuridine provides a clear and sobering lesson in drug development. The pathway to its toxicity is a sequential cascade, where each step is a necessary prerequisite for the next. The process begins with transport into the cell and, critically, the mitochondria via hENT1. This is followed by metabolic activation within the mitochondrion by TK2 and other kinases to form the toxic metabolite FIAU-TP. Finally, this metabolite fatally disrupts mtDNA replication by targeting DNA polymerase gamma. This detailed molecular understanding serves as an essential framework for developing safer nucleoside analogues and underscores the absolute necessity of implementing robust, mechanistically-informed screening assays that can specifically probe for mitochondrial liability early in the drug discovery pipeline.

References

-

Lewis W., et al. (1996). Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts. Proc Natl Acad Sci U S A, 93(8):3592-7. Available from: [Link]

-

Colacino J.M., et al. (1995). Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria. Antimicrob Agents Chemother, 39(8):1903-5. Available from: [Link]

-

Wikipedia contributors. (2023). Fialuridine. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Lewis W., et al. (1996). Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells. Toxicol In Vitro, 10(3):297-303. Available from: [Link]

-

Proctor, W.R., et al. (2024). A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures. Toxicological Sciences, kfad131. Available from: [Link]

-

Lai, Y., Tse, C. M., & Unadkat, J. D. (2004). Mitochondrial expression of the human equilibrative nucleoside transporter 1 (hENT1) results in enhanced mitochondrial toxicity of antiviral drugs. Journal of Biological Chemistry, 279(6), 4490-4497. Available from: [Link]

-

Fabregat, I., et al. (2004). Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro. Lab Invest, 84(5):635-44. Available from: [Link]

-

Gijbels, E., et al. (2019). Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids. Toxicological Sciences, 171(2), 375-386. Available from: [Link]

-

Gijbels, E., et al. (2019). Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids. ResearchGate. Available from: [Link]

-

National Institutes of Health. (1995). Recent Studies of FIAU Toxicity. In Review of the Fialuridine (FIAU) Clinical Trials. National Academies Press (US). Available from: [Link]

-

Proctor, W.R., et al. (2024). A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures. PMC. Available from: [Link]

-

National Institutes of Health. (1995). Executive Summary. In Review of the Fialuridine (FIAU) Clinical Trials. National Academies Press (US). Available from: [Link]

-

Paproski, R. J., et al. (2008). The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine. Mol Pharmacol, 74(5), 1372-80. Available from: [Link]

-

King, A. M., et al. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 867-881. Available from: [Link]

-

Avramis, V. I., et al. (1990). Cellular Metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and Incorporation Into DNA and RNA of Human Lymphoid CEM/0 and CEM/dCk(-) Cells. Biochemical Pharmacology, 40(12), 2737-2744. Available from: [Link]

-

Cano-Soldado, P., & Pastor-Anglada, M. (2012). Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition. Medicinal research reviews, 32(2), 428–457. Available from: [Link]

-

Errasti-Murugarren, E., & Pastor-Anglada, M. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606. Available from: [Link]

Sources

- 1. Fialuridine - Wikipedia [en.wikipedia.org]

- 2. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transporters that translocate nucleosides and structural similar drugs: structural requirements for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of human nucleoside transporters in uptake of 3'-deoxy-3'-fluorothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics of 1β-D-Arabinofuranosyl-5-methylcytosine in Animal Models

This guide provides a comprehensive overview of the pharmacokinetic (PK) properties of 1β-D-Arabinofuranosyl-5-methylcytosine, a derivative of cytarabine (also known as cytosine arabinoside or Ara-C), in various animal models. It is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this and similar nucleoside analogs. The document delves into the critical aspects of absorption, distribution, metabolism, and excretion (ADME), offering both theoretical grounding and practical, field-proven experimental protocols.

Introduction: The Rationale for Preclinical Pharmacokinetic Profiling

1β-D-Arabinofuranosyl-5-methylcytosine, like its parent compound cytarabine, is a pyrimidine nucleoside analog with significant potential in chemotherapy.[1][2] Cytarabine's efficacy is well-established in treating hematological malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its mechanism of action involves intracellular conversion to its triphosphate form, which then competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and apoptosis in rapidly dividing cancer cells.[1][2]

However, the clinical utility of cytarabine is hampered by its rapid inactivation through deamination by cytidine deaminase (CDA) into the non-toxic metabolite, uracil arabinoside (Ara-U).[2][3][4] This rapid degradation results in a short plasma half-life, necessitating continuous intravenous infusions or frequent high-dose administrations to maintain therapeutic concentrations.[2] The exploration of derivatives like 1β-D-Arabinofuranosyl-5-methylcytosine is driven by the search for compounds with improved pharmacokinetic profiles, such as resistance to deamination, leading to prolonged exposure and potentially enhanced therapeutic efficacy.[3][4]

A thorough understanding of the pharmacokinetic profile in preclinical animal models is paramount for predicting human pharmacokinetics, establishing a therapeutic window, and designing effective clinical trial protocols.[5][6]

Section 1: Core Pharmacokinetic Parameters and Their Determinants

The journey of a drug through a biological system is defined by its ADME properties. For 1β-D-Arabinofuranosyl-5-methylcytosine, each of these processes is influenced by its physicochemical properties and interactions with physiological systems.

1.1. Absorption:

The route of administration significantly impacts the rate and extent of absorption. While cytarabine is poorly absorbed orally due to high first-pass metabolism, intravenous, subcutaneous, and intrathecal routes are commonly employed.[1] For novel derivatives, evaluating various administration routes is crucial.

-

Intravenous (IV) Administration: Provides immediate and complete bioavailability, serving as a benchmark for other routes.

-

Subcutaneous (SC) Administration: Often results in rapid absorption and elimination, and may not achieve steady-state concentrations comparable to continuous IV infusion.[7] Studies in dogs have shown a linear relationship between subcutaneous dose and drug exposure.[8]

-

Oral Administration: Generally not viable for cytarabine due to extensive first-pass metabolism.[1] However, derivatives designed to resist metabolic degradation may exhibit improved oral bioavailability.

1.2. Distribution:

Following absorption, the compound distributes throughout the body. Key factors influencing distribution include plasma protein binding and the ability to cross biological membranes.

-

Volume of Distribution (Vd): Cytarabine has a high volume of distribution, indicating extensive tissue uptake.[1]

-

Plasma Protein Binding: Cytarabine exhibits low plasma protein binding.[1]

-

Blood-Brain Barrier (BBB) Penetration: Cytarabine can cross the blood-brain barrier, which is clinically relevant for its use in treating meningeal leukemia.[1]

1.3. Metabolism:

Metabolism is a critical determinant of the compound's half-life and activity. As previously mentioned, the primary metabolic pathway for cytarabine is deamination by CDA to the inactive metabolite Ara-U.[2][3][4] A key objective in developing derivatives like 1β-D-Arabinofuranosyl-5-methylcytosine is to reduce susceptibility to this enzymatic degradation.

-

Intracellular Activation: For cytotoxic effect, cytarabine and its analogs must be phosphorylated intracellularly to the active triphosphate form (Ara-CTP).[2][9]

1.4. Excretion: